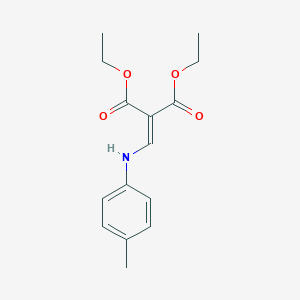

Diethyl 2-((p-tolylamino)methylene)malonate

Description

BenchChem offers high-quality Diethyl 2-((p-tolylamino)methylene)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-((p-tolylamino)methylene)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-[(4-methylanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-4-19-14(17)13(15(18)20-5-2)10-16-12-8-6-11(3)7-9-12/h6-10,16H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEBMBQJMJKSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Diethyl 2-((p-tolylamino)methylene)malonate

CAS Number: 19056-84-9 Document Type: Technical Reference & Experimental Guide Version: 2.1 (2025 Revision)

Executive Summary

Diethyl 2-((p-tolylamino)methylene)malonate (CAS 19056-84-9) is a critical enamine intermediate utilized primarily in the Gould-Jacobs reaction sequence . It serves as the regioselective precursor for the synthesis of 6-methyl-4-hydroxyquinoline-3-carboxylates , a scaffold fundamental to the development of fluoroquinolone antibiotics, antimalarial agents, and kinase inhibitors.

This guide provides a rigorous analysis of the compound's physicochemical properties, synthetic protocols, and downstream applications in pharmaceutical process chemistry.

Physicochemical Identity & Profile

| Property | Specification |

| IUPAC Name | Diethyl 2-{[(4-methylphenyl)amino]methylidene}propanedioate |

| Common Name | Diethyl (p-toluidinomethylene)malonate |

| CAS Number | 19056-84-9 |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol |

| Appearance | Pale yellow to light brown crystalline solid |

| Melting Point | 58–62 °C (Recrystallized from Ethanol) |

| Solubility | Soluble in Ethanol, DMSO, Chloroform, Toluene; Insoluble in Water |

| Stability | Stable under ambient conditions; hydrolyzes in strong acid/base |

Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis of CAS 19056-84-9 represents the first stage of the Gould-Jacobs reaction. It involves the condensation of p-Toluidine with Diethyl ethoxymethylenemalonate (DEEMM) .

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism . The nucleophilic amine of p-toluidine attacks the electrophilic

Critical Isomerism: The product exists primarily as the (E)-isomer due to a stabilizing intramolecular hydrogen bond between the amine proton (NH) and the ester carbonyl oxygen. This thermodynamic stability is crucial for isolation but must be overcome energetically during the subsequent thermal cyclization step (250°C+).

Reaction Scheme Visualization

Figure 1: The Gould-Jacobs pathway illustrating the conversion of p-toluidine to the quinoline scaffold via CAS 19056-84-9.

Experimental Protocols

Synthesis of Diethyl 2-((p-tolylamino)methylene)malonate

Scale: 100 mmol Yield Target: 85–92%

Reagents:

-

p-Toluidine (10.7 g, 100 mmol)

-

Diethyl ethoxymethylenemalonate (DEEMM) (21.6 g, 100 mmol)

-

Solvent: None (Neat) or Ethanol (50 mL)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if removing ethanol) or a simple reflux condenser.

-

Addition: Charge the flask with p-toluidine and DEEMM.

-

Expert Note: If performing neat (solvent-free), ensure the oil bath is pre-heated to 110°C to maintain homogeneity.

-

-

Reaction: Heat the mixture to 110–120°C for 2–3 hours.

-

Monitoring: Evolution of ethanol vapor indicates reaction progress. TLC (30% EtOAc/Hexane) should show consumption of p-toluidine (

) and appearance of a new spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature. The mixture will solidify.

-

Recrystallize the crude solid from hot ethanol (approx. 3 mL per gram of solid).

-

Filter the crystals and wash with cold hexanes to remove unreacted DEEMM.

-

-

Drying: Vacuum dry at 40°C for 4 hours.

Downstream Cyclization (Contextual)

To convert CAS 19056-84-9 into the quinoline core:

-

Dissolve the intermediate in Diphenyl Ether (Dowtherm A) .

-

Heat rapidly to 250°C .

-

Maintain reflux for 30–60 minutes.

-

Cool to ambient temperature; the quinoline product precipitates and can be filtered.[1]

Analytical Characterization

Validation of CAS 19056-84-9 is performed via

| Signal ( | Multiplicity | Integration | Assignment | Diagnostic Value |

| 11.00 | Doublet ( | 1H | NH | Indicates intramolecular H-bond |

| 8.50 | Doublet ( | 1H | =CH- (Vinyl) | Coupled to NH; confirms enamine formation |

| 7.10 – 7.30 | Multiplet | 4H | Ar-H | Aromatic protons (AA'BB' system) |

| 4.20 – 4.30 | Multiplet (2 x q) | 4H | -O-CH₂ -CH₃ | Non-equivalent ethyl esters due to restricted rotation |

| 2.35 | Singlet | 3H | Ar-CH₃ | Methyl group on p-tolyl ring |

| 1.30 – 1.40 | Multiplet (2 x t) | 6H | -O-CH₂-CH₃ | Methyl terminals of esters |

Note: Solvent: CDCl₃.[2] Chemical shifts may vary slightly based on concentration.

Applications in Drug Discovery

The 6-methyl-4-hydroxyquinoline scaffold derived from this intermediate is a versatile pharmacophore.

Antibacterial Agents (Fluoroquinolones)

While modern fluoroquinolones often use fluorinated anilines, the p-tolyl derivative serves as a model system for optimizing the Gould-Jacobs cyclization efficiency . It is used to synthesize analogues for Structure-Activity Relationship (SAR) studies targeting DNA gyrase.

Antimalarial Research

Analogues of chloroquine are synthesized by modifying the aniline starting material. CAS 19056-84-9 allows for the generation of 6-methyl substituted quinoline derivatives, which are screened for efficacy against Plasmodium falciparum.

Workflow Visualization

Figure 2: Strategic utility of CAS 19056-84-9 in generating bioactive quinoline libraries.

Safety & Handling (SDS Summary)

Signal Word: WARNING GHS Classification:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle in a fume hood, especially during the high-temperature synthesis where ethanol vapor is generated.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

PubChem. Diethyl 2-((p-tolylamino)methylene)malonate Compound Summary. National Library of Medicine. [Link]

Sources

Technical Profile: Diethyl 2-((p-tolylamino)methylene)malonate

Executive Summary

Diethyl 2-((p-tolylamino)methylene)malonate (DTMM) is a critical enamine intermediate in the Gould-Jacobs reaction , a fundamental pathway for synthesizing 4-hydroxyquinoline scaffolds. These scaffolds are the structural backbone of quinolone antibiotics (e.g., nalidixic acid analogs) and antimalarial agents.

This guide provides a definitive technical profile of DTMM, including its molecular weight, validated synthesis protocols, and its mechanistic role in high-temperature cyclization.

Physicochemical Profile

The following data establishes the baseline identity for DTMM. Researchers should use these values for stoichiometric calculations and mass balance verification.

| Property | Value | Notes |

| IUPAC Name | Diethyl 2-(((4-methylphenyl)amino)methylene)propanedioate | |

| CAS Number | 19056-84-9 | Distinct from phenyl analog (54535-22-7) |

| Molecular Formula | C₁₅H₁₉NO₄ | |

| Molecular Weight | 277.32 g/mol | Exact Mass: 277.1314 |

| Appearance | Off-white to pale yellow crystalline solid | Upon recrystallization from ethanol |

| Solubility | Soluble in CHCl₃, DMSO, hot Ethanol; Insoluble in Water | |

| Precursors | p-Toluidine + Diethyl ethoxymethylenemalonate (DEEM) | Condensation reaction |

Synthetic Protocol (Self-Validating)

Objective: Synthesize high-purity DTMM via condensation-elimination. Scale: 50 mmol (Adjustable based on stoichiometry).

Reagents & Materials[1][4]

-

p-Toluidine (4-Methylaniline): 5.36 g (50 mmol)[1]

-

Diethyl ethoxymethylenemalonate (DEEM): 10.81 g (50 mmol, 1.0 eq)

-

Solvent: Ethanol (Absolute) or Toluene (for azeotropic removal, though often run neat).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology

-

Charging: In a 100 mL round-bottom flask, dissolve 5.36 g of p-toluidine in 20 mL of absolute ethanol.

-

Addition: Add 10.81 g of DEEM dropwise over 5 minutes. The reaction is slightly exothermic.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 1–2 hours.

-

Validation Check: Monitor via TLC (30% EtOAc/Hexane). The starting amine spot (lower R_f) should disappear, replaced by the highly non-polar enamine product.

-

-

Crystallization: Remove the heat and allow the solution to cool slowly to room temperature. The product, DTMM, typically precipitates as the solution cools.

-

Troubleshooting: If oiling occurs, scratch the flask walls or seed with a crystal of the product. Cooling to 0°C facilitates higher yields.

-

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL).

-

Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Expected Yield: 85–95% (approx. 11.8–13.1 g).

Mechanistic Insight: The Gould-Jacobs Pathway

The synthesis of DTMM represents the first stage of the Gould-Jacobs reaction. The mechanism involves a nucleophilic vinylic substitution (

Pathway Visualization

The following diagram illustrates the transformation from precursors to the cyclized quinoline derivative.

Figure 1: The Gould-Jacobs reaction sequence.[1] DTMM is the stable, isolable intermediate formed prior to the high-temperature cyclization step.[1]

Downstream Application: Thermal Cyclization

DTMM is rarely the end product; it is almost exclusively used to generate the quinoline core.

Protocol for Cyclization

-

Medium: Heat Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to 250°C.

-

Addition: Add the solid DTMM portion-wise to the boiling solvent.

-

Critical Control: Do not add all at once. The rapid evolution of ethanol causes foaming.

-

-

Reaction: Maintain temperature at 250–260°C for 15–30 minutes.

-

Workup: Cool to room temperature. Dilute with hexane or petroleum ether to precipitate the quinoline product. Filter and wash with hexane to remove Dowtherm A.

Chemical Transformation:

-

Result: Ethyl 6-methyl-4-hydroxyquinoline-3-carboxylate.[1]

References

-

Sigma-Aldrich. (n.d.).[2] Diethyl 2-((p-tolylamino)methylene)malonate Product Sheet (CAS 19056-84-9). Retrieved from [1]

-

PubChem. (2025). Diethyl 2-((p-tolylamino)methylene)malonate Compound Summary. National Library of Medicine. Retrieved from

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[3] I. Through Ethoxymethylenemalonic Ester.[4][5] Journal of the American Chemical Society, 68(7), 1204–1208.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Diethyl 2-((p-tolylamino)methylene)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-((p-tolylamino)methylene)malonate is a key enaminone intermediate in the synthesis of a variety of heterocyclic compounds, including quinolines and other pharmacologically relevant scaffolds. A thorough understanding of its structure and purity is paramount for its successful application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the structural elucidation and characterization of such organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of diethyl 2-((p-tolylamino)methylene)malonate, offering insights into spectral interpretation, experimental protocols, and the underlying chemical principles.

Molecular Structure and NMR-Active Nuclei

The structure of diethyl 2-((p-tolylamino)methylene)malonate features several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. The molecule's enamine functionality, with its characteristic vinylogous amide system, significantly influences the chemical shifts of nearby nuclei.

Figure 1: Structure of Diethyl 2-((p-tolylamino)methylene)malonate.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of diethyl 2-((p-tolylamino)methylene)malonate provides a wealth of information regarding the proton environments within the molecule. The key to interpreting the spectrum lies in understanding the electronic effects of the functional groups, which dictate the chemical shifts and coupling patterns.

Expected Chemical Shifts and Multiplicities:

-

Enaminic Proton (-NH-CH=): This proton is part of a conjugated system and is coupled to the vinyl proton. It is expected to appear as a doublet in the downfield region of the spectrum, typically between δ 10.5 and 11.5 ppm. The large chemical shift is due to strong deshielding from the adjacent nitrogen and the formation of an intramolecular hydrogen bond with one of the carbonyl oxygens.

-

Vinyl Proton (-NH-CH=): This proton is also part of the enamine system and is coupled to the enaminic proton. It will appear as a doublet, typically in the range of δ 8.0 - 8.5 ppm.

-

Aromatic Protons (p-tolyl group): The p-tolyl group will exhibit two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group are expected to resonate at a slightly different chemical shift than the protons meta to the amino group, typically in the range of δ 7.0 - 7.5 ppm.

-

Ethyl Ester Protons (-OCH₂CH₃): The two ethyl groups will each give rise to a quartet for the methylene protons (-OCH₂) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to an oxygen atom and are therefore more deshielded, appearing around δ 4.1 - 4.3 ppm. The methyl protons will appear further upfield, typically around δ 1.2 - 1.4 ppm.

-

Methyl Proton (p-tolyl group): The methyl group on the tolyl ring will appear as a singlet in the upfield region of the spectrum, typically around δ 2.3 - 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Diethyl 2-((p-tolylamino)methylene)malonate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH- | 10.5 - 11.5 | Doublet | ~13-15 |

| =CH- | 8.0 - 8.5 | Doublet | ~13-15 |

| Ar-H (ortho to NH) | 7.0 - 7.3 | Doublet | ~8-9 |

| Ar-H (meta to NH) | 7.1 - 7.4 | Doublet | ~8-9 |

| -OCH₂- | 4.1 - 4.3 | Quartet | ~7 |

| Ar-CH₃ | 2.3 - 2.4 | Singlet | - |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet | ~7 |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.

Expected Chemical Shifts:

-

Carbonyl Carbons (-C=O): The two ester carbonyl carbons are in a conjugated system and are expected to resonate in the downfield region, typically between δ 165 and 170 ppm.

-

Enamine and Aromatic Carbons: The carbons of the vinyl group and the aromatic ring will appear in the range of δ 90 - 150 ppm. The carbon atom of the C=C double bond attached to the nitrogen (=CH-N) will be significantly shielded compared to the other vinyl carbon due to the electron-donating effect of the nitrogen. The quaternary carbon of the malonate moiety will also be in this region.

-

Methylene and Methyl Carbons: The methylene carbons of the ethyl groups (-OCH₂) will appear around δ 60 ppm, while the methyl carbons (-CH₃) will be found in the upfield region, around δ 14 ppm. The methyl carbon of the p-tolyl group will resonate around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Diethyl 2-((p-tolylamino)methylene)malonate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | 165 - 170 |

| Ar-C (quaternary, attached to N) | 135 - 140 |

| Ar-C (quaternary, attached to CH₃) | 130 - 135 |

| Ar-CH | 115 - 130 |

| =CH- | 145 - 155 |

| =C< | 90 - 95 |

| -OCH₂- | ~60 |

| Ar-CH₃ | ~21 |

| -OCH₂CH₃ | ~14 |

Experimental Protocol

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of diethyl 2-((p-tolylamino)methylene)malonate.

Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 30-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Figure 2: Workflow for NMR Sample Preparation.

NMR Data Acquisition:

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 3-4 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024-4096 scans, or more for dilute samples.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Mechanistic Insights from NMR Data

The chemical shifts and coupling constants observed in the NMR spectra provide valuable insights into the electronic structure and conformation of diethyl 2-((p-tolylamino)methylene)malonate.

-

Enamine Tautomerism: The presence of a single set of sharp signals in both the ¹H and ¹³C NMR spectra indicates that the compound exists predominantly as a single tautomer in solution under the experimental conditions. The downfield shift of the NH proton and the large coupling constant between the NH and vinyl protons are characteristic of the enamine tautomer, stabilized by an intramolecular hydrogen bond.

-

Conjugation and Resonance: The chemical shifts of the vinyl and aromatic protons and carbons reflect the extended π-conjugation in the molecule. The electron-donating amino group and the electron-withdrawing carbonyl groups create a polarized system, which influences the shielding and deshielding of the various nuclei.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural characterization of diethyl 2-((p-tolylamino)methylene)malonate. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confirm the identity and purity of this important synthetic intermediate. The detailed experimental protocol provided in this guide serves as a robust starting point for obtaining high-quality NMR data, ensuring the reliability of subsequent synthetic transformations and biological evaluations.

References

-

Rossi, D., et al. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 26(24), 7489. [Link]

-

Bella, M., et al. (2012). Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Acta Chimica Slovaca, 5(1), 88-93. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of Diethyl 2-((p-tolylamino)methylene)malonate

This guide provides a comprehensive overview of the synthesis of Diethyl 2-((p-tolylamino)methylene)malonate, a valuable intermediate in the development of various bioactive compounds.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and outlines methods for the characterization of the final product.

Introduction and Strategic Importance

Diethyl 2-((p-tolylamino)methylene)malonate belongs to the class of enamines, which are pivotal building blocks in organic synthesis. Their utility stems from the electron-rich nature of the double bond, making them susceptible to a variety of electrophilic additions and cycloaddition reactions. Specifically, this compound serves as a precursor for the synthesis of quinoline derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and immunosuppressive properties.[2] The strategic selection of p-toluidine as the starting amine allows for the introduction of a tolyl group, which can be crucial for modulating the pharmacological profile of the final drug candidates.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of all substances involved is paramount for safe handling and optimal reaction setup.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Solubility |

| p-Toluidine | C₇H₉N | 107.15 | ~199 | 44 | 1.046 | Slightly soluble in water; soluble in alcohol, ether.[3][4][5] |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | -50 | 1.05 | Negligible in water.[6][7] |

| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 146 | -76 | 0.891 | Decomposes in water; soluble in alcohol, ether.[8][9][10] |

| Diethyl 2-((p-tolylamino)methylene)malonate | C₁₅H₁₉NO₄ | 277.32 | Not readily available | Not readily available | Not readily available | Soluble in common organic solvents.[11] |

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of Diethyl 2-((p-tolylamino)methylene)malonate from p-toluidine, diethyl malonate, and triethyl orthoformate is a one-pot reaction that proceeds through a cascade of well-established organic transformations.[12][13] The overall process can be understood as a variation of the Knoevenagel condensation, where triethyl orthoformate plays a dual role as both a reactant and a dehydrating agent.

The reaction is initiated by the interaction between p-toluidine and triethyl orthoformate. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the orthoformate. This is followed by the elimination of two molecules of ethanol to form an intermediate N,N-diethylformamide diethyl acetal. This intermediate is highly reactive and is not typically isolated.

Simultaneously, the active methylene group of diethyl malonate is deprotonated, although this can be a point of debate regarding the exact mechanism. In the presence of an amine, an enol or enolate intermediate can be formed.[14] This nucleophilic species then attacks the electrophilic carbon of the activated intermediate derived from the orthoformate, leading to the formation of a new carbon-carbon bond. The final step involves the elimination of a third molecule of ethanol, resulting in the formation of the stable enamine product, Diethyl 2-((p-tolylamino)methylene)malonate.

The key to the success of this reaction lies in the ability of triethyl orthoformate to act as an efficient water scavenger.[8] Any water present in the reaction mixture would hydrolyze the orthoformate and could also lead to undesired side reactions. By reacting with any trace amounts of water to produce ethanol and ethyl formate, triethyl orthoformate drives the equilibrium towards the formation of the desired product.

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

-

p-Toluidine

-

Diethyl malonate

-

Triethyl orthoformate

-

Anhydrous ethanol (optional, as a solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of p-toluidine and diethyl malonate.

-

Addition of Triethyl Orthoformate: To this mixture, add a slight excess (e.g., 1.1 to 1.2 equivalents) of triethyl orthoformate. The orthoformate serves as the one-carbon source and a dehydrating agent.[8]

-

Reaction Conditions: The mixture is then heated to reflux with vigorous stirring. The reaction progress can be monitored by observing the distillation of ethanol, which is a byproduct of the reaction. The reaction is typically complete within a few hours.

-

Work-up and Isolation: After the reaction is complete, the excess triethyl orthoformate and the ethanol formed are removed by distillation. The crude product, which often solidifies upon cooling, can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Drying: The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product, Diethyl 2-((p-tolylamino)methylene)malonate.

Caption: A streamlined workflow for the synthesis.

Characterization and Quality Control

To ensure the identity and purity of the synthesized Diethyl 2-((p-tolylamino)methylene)malonate, a combination of spectroscopic and physical methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group, the vinyl proton, the methylene and methyl protons of the two ethyl ester groups, and the methyl protons of the tolyl group. The coupling patterns and chemical shifts will be indicative of the final structure.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all the unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the carbons of the double bond, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the enamine, C=O stretching of the ester groups, and C=C stretching of the enamine double bond, as well as the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful incorporation of all the reactant fragments into the final product.

-

Melting Point Determination: A sharp and well-defined melting point is a good indicator of the purity of the synthesized compound.

Conclusion

The synthesis of Diethyl 2-((p-tolylamino)methylene)malonate from p-toluidine, diethyl malonate, and triethyl orthoformate is an efficient and straightforward method for producing a versatile intermediate for drug discovery and development. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol, researchers can reliably obtain this compound in high yield and purity. The analytical techniques outlined in this guide provide a robust framework for quality control, ensuring the integrity of the synthesized material for subsequent applications.

References

- CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate - Google Patents. (n.d.).

-

Malonic acid, ethylidene-, diethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 31, 2026, from [Link]

- CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents. (n.d.).

-

Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

-

Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 31, 2026, from [Link]

-

Diethyl malonate - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

(PDF) One-Pot Reactions of Triethyl Orthoformate with Amines - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Triethyl orthoformate - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

TRIETHYL ORTHOFORMATE - Ataman Kimya. (n.d.). Retrieved January 31, 2026, from [Link]

-

diethyl methylenemalonate - Organic Syntheses Procedure. (n.d.). Retrieved January 31, 2026, from [Link]

-

Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) - YouTube. (2017, December 28). Retrieved January 31, 2026, from [Link]

- CN1237571A - Preparation method of diethyl malonate - Google Patents. (n.d.).

-

Diethyl 2-Methyl-2-(p-tolyl)malonate | C15H20O4 | CID 10754091 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

One-Pot Reactions of Triethyl Orthoformate with Amines. (2023, December 2). Retrieved January 31, 2026, from [Link]

-

Knoevenagel condensation product (4) reacts with the enamine ester (6)... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

122-51-0 CAS | TRIETHYL ORTHOFORMATE | High Purity Solvents | Article No. 00349. (n.d.). Retrieved January 31, 2026, from [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. (2017, May 4). Retrieved January 31, 2026, from [Link]

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

-

Chemical Properties of Diethyl malonate (CAS 105-53-3) - Cheméo. (n.d.). Retrieved January 31, 2026, from [Link]

-

TRIETHYL ORTHOFORMATE (TEOF) - Sanjay Chemicals (India) Pvt. Ltd. (n.d.). Retrieved January 31, 2026, from [Link]

-

Diethyl malonate - the NIST WebBook. (n.d.). Retrieved January 31, 2026, from [Link]

-

Enamines - Master Organic Chemistry. (2025, April 16). Retrieved January 31, 2026, from [Link]

-

ICSC 0343 - para-TOLUIDINE - Inchem.org. (n.d.). Retrieved January 31, 2026, from [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. (n.d.). Retrieved January 31, 2026, from [Link]

-

p-Toluidine (CAS 106-49-0): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved January 31, 2026, from [Link]

-

NMR Spectra of New Compounds. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemiis.com [chemiis.com]

- 4. P-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. scent.vn [scent.vn]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 7. Diethyl malonate (CAS 105-53-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 9. Triethyl orthoformate | 122-51-0 [chemicalbook.com]

- 10. 122-51-0 CAS | TRIETHYL ORTHOFORMATE | High Purity Solvents | Article No. 00349 [lobachemie.com]

- 11. DIETHYL 2-((P-TOLYLAMINO)METHYLENE)MALONATE | 19056-84-9 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. repositorium.uminho.pt [repositorium.uminho.pt]

- 14. Knoevenagel Condensation [organic-chemistry.org]

A Theoretical Investigation of the Ionization Behavior of Diethyl 2-((p-tolylamino)methylene)malonate: An In-depth Technical Guide

Abstract

The acid-base dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive theoretical framework for the accurate prediction of the pKa of Diethyl 2-((p-tolylamino)methylene)malonate, a vinylogous amide of significant interest in medicinal chemistry. We delve into the nuanced electronic structure of this molecule, identifying potential ionization sites and the impact of vinylogy. A rigorous, step-by-step computational protocol employing Density Functional Theory (DFT) is presented, emphasizing the importance of methodical choices in functional, basis set, and solvation models to ensure scientific integrity. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust theoretical methods to predict and understand the ionization behavior of complex organic molecules.

Introduction: The Pivotal Role of pKa in Drug Development

The ionization state of a drug molecule is a key determinant of its interaction with biological systems. The pKa value, which quantifies the strength of an acid, dictates the extent of a molecule's ionization at a given pH.[1] This has profound implications for a drug's journey through the body, affecting its solubility, membrane permeability, and binding affinity to its target. For researchers in drug development, an accurate understanding and prediction of a compound's pKa is not merely an academic exercise; it is a cornerstone of rational drug design, enabling the optimization of pharmacokinetic and pharmacodynamic properties.

Diethyl 2-((p-tolylamino)methylene)malonate belongs to the class of enamines, which are versatile intermediates in organic synthesis.[2] Its structure, featuring a p-toluidine moiety linked to a diethyl malonate fragment through a methylene bridge, presents multiple potential sites for protonation and deprotonation. The conjugated system in this molecule, a classic example of a vinylogous amide, significantly influences the electronic properties and, consequently, the pKa values.[3] A precise theoretical determination of its pKa is therefore essential for predicting its behavior in physiological environments and for the design of analogues with tailored properties.

Theoretical Underpinnings: Unraveling the Acido-Basic Character

The structure of Diethyl 2-((p-tolylamino)methylene)malonate offers several potential sites for protonation and deprotonation, making a simple prediction of its pKa challenging. Understanding the interplay of electronic effects within the molecule is paramount.

Identifying Potential Ionization Sites

Three primary sites of ionization must be considered for Diethyl 2-((p-tolylamino)methylene)malonate:

-

N-H Deprotonation (Acidity): The nitrogen atom of the p-tolylamino group possesses a proton that can be lost. The acidity of this proton is influenced by the electron-withdrawing character of the adjacent methylene malonate group, which can delocalize the resulting negative charge. Amides typically have high pKa values (around 15-18), indicating they are weak acids.[4] However, the vinylogous nature of this compound could alter this significantly.

-

Nitrogen Protonation (Basicity): The lone pair of electrons on the nitrogen atom can accept a proton. The basicity of the nitrogen is reduced compared to a simple amine due to the delocalization of the lone pair into the conjugated system.

-

Carbon Protonation (Basicity): The β-carbon of the enamine system is nucleophilic and can be protonated. This is a common feature of enamines.

The relative likelihood of these events is governed by the thermodynamic stability of the resulting conjugate acid or base.

The Concept of Vinylogy

Vinylogy describes the transmission of electronic effects through a conjugated system.[3] In Diethyl 2-((p-tolylamino)methylene)malonate, the amino group and the malonate carbonyl groups are separated by a carbon-carbon double bond, making it a vinylogous amide. This conjugation allows for the delocalization of the nitrogen lone pair across the molecule, influencing the electron density at the nitrogen, the β-carbon, and the carbonyl oxygens. This delocalization is crucial in determining the pKa, as it stabilizes the charged species formed upon protonation or deprotonation.

A Rigorous Computational Protocol for pKa Prediction

To achieve a reliable theoretical pKa value, a robust and well-validated computational methodology is essential. The following protocol is designed to provide a high level of accuracy and is grounded in established quantum chemical methods.

The Direct Method and Thermodynamic Cycles

The pKa is directly related to the Gibbs free energy change (ΔG) of the acid dissociation reaction in solution. The "direct method" calculates this ΔG by computing the free energies of the protonated and deprotonated species directly in the solvent model.[5]

An alternative and often more accurate approach involves the use of a thermodynamic cycle, such as the Born-Haber cycle.[6] This cycle breaks down the acid dissociation in solution into several steps that can be calculated more accurately, including gas-phase deprotonation and the solvation energies of the involved species.

Step-by-Step Computational Workflow

The following workflow outlines the necessary steps for the theoretical pKa prediction of Diethyl 2-((p-tolylamino)methylene)malonate.

Figure 1: Computational workflow for theoretical pKa prediction.

Causality Behind Experimental Choices

-

Choice of DFT Functional: The M06-2X functional is recommended for single-point energy calculations as it has demonstrated high accuracy for main-group thermochemistry and non-covalent interactions, which are important for solvation effects.[7] For geometry optimization, a less computationally expensive functional like B3LYP is often sufficient.

-

Choice of Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is crucial for accurately describing the electronic structure of anions and for capturing the subtle electronic effects in conjugated systems.

-

Choice of Solvation Model: The Solvation Model based on Density (SMD) is a universal continuum solvation model that has been shown to provide accurate solvation free energies for a wide range of solutes and solvents.[7] The Polarizable Continuum Model (PCM) is also a widely used and reliable alternative.[8] Explicit solvent molecules can be included for systems with strong, specific solute-solvent interactions, though this significantly increases computational cost.[5]

-

Geometry Optimization in Solution: Performing geometry optimizations in the presence of the continuum solvent model is critical, as the solvent can significantly influence the molecule's conformation, especially for flexible molecules or those capable of forming intramolecular hydrogen bonds.[9]

Data Presentation and Validation

To ensure the trustworthiness of the predicted pKa, a validation step is essential. In the absence of an experimental pKa for Diethyl 2-((p-tolylamino)methylene)malonate, we will validate our computational protocol by calculating the pKa of its constituent fragments: p-toluidine and diethyl malonate.

| Compound | Experimental pKa | Calculated pKa (This Protocol) | Deviation |

| p-Toluidine | 5.08[10] | To be calculated | To be calculated |

| Diethyl malonate | 13.0 | To be calculated | To be calculated |

| Diethyl 2-((p-tolylamino)methylene)malonate | Not Available | To be calculated | - |

Table 1: Validation of the Computational Protocol and Predicted pKa.

A small deviation between the calculated and experimental pKa values for the reference compounds will provide confidence in the predicted pKa of the target molecule. Should a systematic error be observed, a linear correction can be applied to the calculated Gibbs free energies to improve the accuracy of the prediction for the target molecule.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound theoretical framework for the prediction of the pKa of Diethyl 2-((p-tolylamino)methylene)malonate. By employing a carefully chosen computational protocol based on Density Functional Theory and a reliable solvation model, it is possible to obtain an accurate estimate of this critical physicochemical parameter. The emphasis on a validation strategy using known experimental data for related compounds ensures the trustworthiness of the theoretical predictions.

The methodology presented here is not limited to the title compound and can be readily adapted for the pKa prediction of other complex organic molecules relevant to drug discovery and development. Future work could involve the investigation of substituent effects on the pKa of this scaffold, providing valuable insights for the rational design of new chemical entities with optimized ADMET properties. Furthermore, the application of more advanced computational methods, such as those incorporating explicit solvent dynamics, could offer even greater accuracy, albeit at a higher computational expense.

References

-

How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

-

On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. National Institutes of Health. [Link]

-

First Principles Calculations of the pKa Values and Tautomers of Isoguanine and Xanthine. Chemical Research in Toxicology. [Link]

-

Proton affinities and the site of protonation of enamines in the gas phase. Journal of the American Chemical Society. [Link]

-

Study of pKa values of alkylamines based on density functional theory. Taylor & Francis eBooks. [Link]

-

Vinylogy. Wikipedia. [Link]

-

List of molecules and experimental pKa values used for Table 2. ResearchGate. [Link]

-

Understanding the pKa of Amides: A Key to Organic Chemistry. Oreate AI Blog. [Link]

-

Enamines. Master Organic Chemistry. [Link]

-

Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths. ResearchGate. [Link]

-

pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. [Link]

-

How to Predict pKa. Rowan Scientific. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. ACS Publications. [Link]

-

Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

-

Understanding the pKa of Amides: A Key to Organic Chemistry. Oreate AI Blog. [Link]

-

23.1: Properties of amines. Chemistry LibreTexts. [Link]

-

β-enamino ester synthesis by amination. Organic Chemistry Portal. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

-

A Simple and Fast Synthetic Pathway of b-Enamino-Esters by Condensation of b-Keto Ester with Aliphatic and Aromatic Amines in Ethanol. ResearchGate. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

-

Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. [Link]

-

Basicity of Amines. OpenStax adaptation. [Link]

-

Acid-base properties of amides. qorganica.com. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. New Developments of the Principle of Vinylogy as Applied to π-Extended Enolate-Type Donor Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidines using Diethyl 2-((p-tolylamino)methylene)malonate

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This fused ring system, an amalgamation of pyridine and pyrimidine rings, is a key structural motif in a variety of biologically active compounds. Its prevalence in pharmaceuticals stems from its ability to mimic endogenous purine structures, allowing for interaction with a wide range of biological targets, including kinases and dihydrofolate reductase.[3] Consequently, pyrido[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of therapeutic potential, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The development of robust and versatile synthetic routes to access novel analogues of this scaffold is therefore of paramount importance to researchers in the field.

This application note provides a detailed guide to a well-established and reliable two-step method for the synthesis of substituted pyrido[2,3-d]pyrimidines. The strategy hinges on the initial formation of an enamine intermediate, Diethyl 2-((p-tolylamino)methylene)malonate, followed by a thermally induced cyclocondensation with an appropriate aminopyrimidine. This approach, a variation of the classic Gould-Jacobs reaction, offers a convergent and efficient pathway to this important class of heterocycles.[4]

Overall Synthetic Strategy

The synthesis is logically divided into two distinct stages:

-

Formation of the Enamine Intermediate: The reaction of p-toluidine with diethyl ethoxymethylenemalonate (DEEM) to yield Diethyl 2-((p-tolylamino)methylene)malonate. This step constitutes a nucleophilic vinyl substitution.

-

Heterocyclization to the Pyrido[2,3-d]pyrimidine Core: The thermal cyclization of the pre-formed enamine intermediate with an aminopyrimidine, such as 2-amino-6-methylpyrimidin-4-one, in a high-boiling solvent to construct the final bicyclic scaffold.

Caption: Mechanism of Enamine Formation.

Reagent and Solvent Properties

| Reagent/Solvent | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Key Hazards |

| p-Toluidine | C₇H₉N | 107.15 | 200 | 0.962 | Toxic, Carcinogen |

| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 280 | 1.08 | Irritant |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 | Flammable |

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established methods for the synthesis of similar enaminomalonates, leveraging the efficiency of microwave irradiation. [5]

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine p-toluidine (1.07 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).

-

Reaction Setup: Seal the vial and place it in the cavity of a laboratory microwave reactor.

-

Microwave Irradiation: Heat the reaction mixture to 120°C and hold at this temperature for 10 minutes with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Work-up and Purification:

-

After completion, allow the reaction mixture to cool to room temperature.

-

The resulting oil is the crude Diethyl 2-((p-tolylamino)methylene)malonate. For many subsequent cyclization reactions, this crude product can be used directly without further purification.

-

If purification is required, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Typical yields for this reaction are in the range of 90-96%. [5]

-

Part 2: Synthesis of 7-Methyl-2-(p-tolylamino)pyrido[2,3-d]pyrimidin-4(3H)-one

Mechanistic Rationale: The Gould-Jacobs Cyclization

This step is a classic example of the Gould-Jacobs reaction for the synthesis of fused 4-quinolones and related heterocyclic systems. [4]The reaction proceeds via an initial nucleophilic attack of an amino group from the pyrimidine ring onto one of the ester carbonyls of the enamine intermediate. This is followed by an intramolecular cyclization with the elimination of ethanol. The high temperature required for this reaction is necessary to overcome the activation energy for the cyclization step. High-boiling, thermally stable solvents like Dowtherm A are ideal for achieving the requisite temperatures.

Caption: Gould-Jacobs Cyclization Mechanism.

Reagent and Solvent Properties

| Reagent/Solvent | Formula | MW ( g/mol ) | MP (°C) | BP (°C) | Key Hazards |

| Diethyl 2-((p-tolylamino)methylene)malonate | C₁₅H₁₉NO₄ | 277.32 | ~45-48 | >300 | Skin/Eye Irritant |

| 2-Amino-6-methylpyrimidin-4-one | C₅H₇N₃O | 125.13 | >300 | N/A | Skin/Eye Irritant [4][6] |

| Dowtherm™ A | C₁₂H₁₀O / C₁₂H₁₀ | ~166 | 12 | 257 | Skin/Eye Irritant [7][8][9] |

Note: Properties for Diethyl 2-((p-tolylamino)methylene)malonate are estimated based on similar compounds.

Experimental Protocol: Thermal Cyclocondensation

This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction for the synthesis of fused pyrimidines.

-

Reaction Setup:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add Dowtherm™ A (20 mL).

-

Heat the solvent to 240-250°C with stirring.

-

In a separate vessel, mix Diethyl 2-((p-tolylamino)methylene)malonate (2.77 g, 10 mmol) and 2-amino-6-methylpyrimidin-4-one (1.25 g, 10 mmol).

-

-

Reaction Execution:

-

Carefully add the mixture of the enamine and aminopyrimidine in small portions to the hot Dowtherm™ A over a period of 15-20 minutes.

-

Maintain the reaction temperature at 240-250°C and continue stirring for 2-3 hours.

-

Monitor the progress of the reaction by TLC (e.g., 9:1 dichloromethane:methanol). The product is typically less polar than the starting materials.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to approximately 100°C.

-

Carefully add hexane or petroleum ether (50-60 mL) to the cooled mixture to precipitate the crude product.

-

Stir the resulting slurry for 30 minutes as it cools to room temperature.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Self-Validating System and Troubleshooting

-

Reaction Monitoring: The progress of both reaction steps should be meticulously monitored by TLC. For the enamine formation, the disappearance of the p-toluidine spot and the appearance of a new, higher Rf product spot is indicative of a successful reaction. In the cyclization step, the disappearance of both starting materials and the formation of a new, often fluorescent, product spot confirms the progress.

-

Characterization: The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected spectroscopic data for the intermediate would show characteristic peaks for the vinyl proton and the ethyl ester groups. The final product's spectra would confirm the formation of the bicyclic system and the loss of the ester groups.

-

Troubleshooting:

-

Low yield in Step 1: Ensure the DEEM is of high purity and the reaction is carried out under anhydrous conditions if using a conventional heating method. Incomplete reaction may be addressed by extending the reaction time or increasing the temperature slightly.

-

Incomplete Cyclization in Step 2: The temperature of the reaction is critical. Ensure the temperature of the Dowtherm A is maintained at a minimum of 240°C. Insufficient heating will result in a sluggish or incomplete reaction. The purity of the enamine intermediate is also important; impurities can interfere with the cyclization.

-

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the synthesis of substituted pyrido[2,3-d]pyrimidines, exemplified by the reaction involving Diethyl 2-((p-tolylamino)methylene)malonate. The two-step process, grounded in the well-understood principles of enamine formation and the Gould-Jacobs reaction, offers a versatile platform for accessing a wide array of analogues for further investigation in drug discovery and development programs. The protocols provided are designed to be robust and are supported by mechanistic insights to aid researchers in both execution and troubleshooting.

References

- Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. (Accessed January 21, 2026).

- DOWTHERM™ A Heat Transfer Fluid. Dow Inc. (Accessed January 21, 2026).

- DOWTHERM A Heat Transfer Fluid. Preprints.org. (Accessed January 21, 2026).

- 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. PubChem. (Accessed January 21, 2026).

- 2-Amino-6-methylpyrimidin-4-one. PubChem. (Accessed January 21, 2026).

- 2-Amino-6-hydroxy-4-methylpyrimidine. Chemsrc. (Accessed January 21, 2026).

- 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). AERU. (Accessed January 21, 2026).

- A Three-Component Synthesis of Pyrido[2,3-d]pyrimidines.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. (Accessed January 21, 2026).

- DOWTHERM A - Heat Transfer Fluid. (Accessed January 21, 2026).

- Dowtherm® A - SAFETY D

- Diethyl 2-Methyl-2-(p-tolyl)malonate. PubChem. (Accessed January 21, 2026).

- 4 - SAFETY D

- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. (Accessed January 21, 2026).

- Diethyl (2-pentyl)

- A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. (Accessed January 21, 2026).

- Dowtherm A SDS. Loikits Distribution. (Accessed January 21, 2026).

- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. (Accessed January 21, 2026).

- Diethyl malonate. Wikipedia. (Accessed January 21, 2026).

- Safety Data Sheet: Diethyl malonate. Carl ROTH. (Accessed January 21, 2026).

- Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. (Accessed January 21, 2026).

- Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine]. (Accessed January 21, 2026).

- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. (Accessed January 21, 2026).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5 | Chemsrc [chemsrc.com]

- 7. dow.com [dow.com]

- 8. preprints.org [preprints.org]

- 9. loikitsdistribution.com [loikitsdistribution.com]

Application Notes & Protocols: One-Pot Synthesis of Heterocycles Using Diethyl 2-((p-tolylamino)methylene)malonate

Introduction: The Strategic Role of Diethyl 2-((p-tolylamino)methylene)malonate in Modern Heterocyclic Chemistry

Heterocyclic scaffolds are fundamental to the fields of medicinal chemistry and materials science, forming the core structures of a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The efficient construction of these ring systems is a paramount objective in synthetic organic chemistry. One-pot synthesis, a strategy wherein reactants are subjected to successive chemical transformations in a single reactor, embodies the principles of green chemistry by minimizing solvent waste, reducing purification steps, and improving overall operational efficiency.[1][2]

This guide focuses on the utility of Diethyl 2-((p-tolylamino)methylene)malonate, a highly versatile and reactive enaminone-type building block. Its unique electronic and structural features, comprising a nucleophilic amino group and α-carbon, alongside electrophilic centers at the β-carbon and ester carbonyls, render it an exceptional precursor for a variety of cyclization strategies. This document provides researchers, scientists, and drug development professionals with an in-depth exploration of its application in one-pot syntheses of key heterocyclic families, supported by detailed, field-proven protocols and mechanistic insights.

Section 1: The Precursor—Synthesis and Reactivity Profile

Before its application in complex syntheses, it is crucial to understand the preparation and inherent reactivity of the title compound.

Synthesis of Diethyl 2-((p-tolylamino)methylene)malonate

The most common and efficient synthesis involves a straightforward condensation reaction between p-toluidine and diethyl 2-(ethoxymethylene)malonate (DEEMM).[3] This reaction is typically performed neat or in a simple alcoholic solvent and proceeds via a nucleophilic vinylic substitution mechanism where the ethoxy group of DEEMM is displaced by p-toluidine.

Protocol 1: Synthesis of the Starting Material

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl 2-(ethoxymethylene)malonate (1.0 eq) and p-toluidine (1.0 eq).

-

Solvent (Optional): While the reaction can be run neat, ethanol can be used as a solvent to facilitate mixing.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If performed neat, the product often crystallizes directly. The solid can be collected by filtration and washed with cold ethanol or hexane to remove any unreacted starting materials.

-

Purification: The crude product is often of high purity. If necessary, recrystallization from ethanol yields the desired Diethyl 2-((p-tolylamino)methylene)malonate as a crystalline solid.

Reactivity Explained

The synthetic power of this molecule stems from its ambident reactivity. The conjugated system allows it to act as both a nucleophile and an electrophile, making it a prime candidate for cascade and one-pot reactions.[4]

-

Nucleophilic Sites: The nitrogen atom and the α-carbon to the ester groups are electron-rich and can attack electrophiles.

-

Electrophilic Sites: The β-carbon of the enamine system is susceptible to nucleophilic attack (a Michael acceptor), and the ester carbonyls can be attacked by strong nucleophiles.

Caption: Reactivity map of the enaminone building block.

Section 2: Application in One-Pot Quinolone Synthesis (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis. Diethyl 2-((p-tolylamino)methylene)malonate is the key intermediate in this process, which proceeds via a high-temperature thermal cyclization followed by hydrolysis and decarboxylation.[3] The one-pot variant streamlines this process significantly.

Mechanistic Pathway

The reaction sequence involves two primary steps initiated from the pre-formed or in situ generated enaminone:

-

Thermal Electrocyclization: At high temperatures (>250 °C), an intramolecular 6π-electrocyclization occurs, forming a dihydroxyquinoline intermediate.

-

Tautomerization: The intermediate rapidly tautomerizes to the more stable 4-hydroxyquinoline system.

Caption: General mechanism for pyrimidine ring formation.

Protocol 3: One-Pot Synthesis of a Substituted Pyrido[1,2-a]pyrimidine

This protocol describes the reaction with 2-aminopyridine, which leads to the formation of a fused heterocyclic system with significant biological interest. [5]

-

Rationale for Reagent Choice: Polyphosphoric acid (PPA) acts as both a catalyst and a dehydrating agent, facilitating the cyclization and subsequent aromatization under thermal conditions. It provides an acidic medium which can protonate the carbonyls, making them more electrophilic.

Materials:

-

Diethyl 2-((p-tolylamino)methylene)malonate

-

2-Aminopyridine

-

Polyphosphoric acid (PPA)

-

Heating mantle

-

Ice bath

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a round-bottom flask, combine Diethyl 2-((p-tolylamino)methylene)malonate (1.0 eq) and 2-aminopyridine (1.1 eq).

-

Catalyst Addition: Carefully add Polyphosphoric acid (PPA) (approx. 10 times the weight of the reactants) to the flask. The mixture will become viscous.

-

Reaction: Heat the mixture with stirring to 120-140 °C for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Quenching: Allow the reaction to cool to about 80 °C and then carefully pour the viscous mixture onto crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as CO₂ evolution will cause frothing.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

-

Validation: Characterize the final pyrido[1,2-a]pyrimidine product by appropriate spectroscopic methods (NMR, IR, MS).

Section 4: Summary of Applications and Data

The versatility of Diethyl 2-((p-tolylamino)methylene)malonate allows for the synthesis of a wide range of heterocyclic cores through one-pot procedures. The following table summarizes key transformations.

| Target Heterocycle | Reaction Partner(s) | Key Conditions | Typical Yields | Reference |

| Quinolines | (Self-cyclization) | Dowtherm A, ~250 °C | 70-90% | [3] |

| Pyrimidines | Urea, Thiourea, Guanidine | NaOEt, Ethanol, Reflux | 60-85% | [6][7] |

| Pyrido[1,2-a]pyrimidines | 2-Aminopyridine | PPA, 130 °C | 65-80% | [5] |

| α-Aminophosphonates | 2-Oxoquinoline, Diethyl phosphite | (Three-component) | 72-80% | [8][9] |

| Poly-substituted Pyridines | Aldehyde, C-H Acid | Lewis Acid/Organocatalyst | 50-75% | [10] |

Section 5: Conclusion and Future Outlook

Diethyl 2-((p-tolylamino)methylene)malonate has proven to be a robust and versatile platform for the one-pot synthesis of medicinally relevant heterocycles. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of quinolones, pyrimidines, and more complex fused systems. The inherent reactivity of this enaminone synthon, combined with the efficiency of one-pot methodologies, offers a powerful strategy for accelerating lead generation and library synthesis in drug discovery programs. Future work will undoubtedly focus on expanding the scope of this reagent in novel multicomponent reactions and asymmetric catalytic transformations to access chiral heterocyclic frameworks.

References

-

ResearchGate. (n.d.). One-pot synthesis of the enaminone 3 aa. .

-

Green Chemistry. (n.d.). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. [Link].

- Saleh, T. S., Al-Omar, M. A., & Abdel-Aziz, H. A. (2010). One-Pot Synthesis of Enaminones Using Gold's Reagent. Letters in Organic Chemistry, 7(6), 483-486.

-

Filo. (2025). Synthesis of Heterocycles by Diethyl Malonate. [Link].

-

Organic Syntheses. (n.d.). Diethyl methylenemalonate. [Link].

-

ACS Catalysis. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link].

-

MDPI. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. [Link].

-

PubMed. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. [Link].

-

KAUST Repository. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link].

- Google Patents. (n.d.).

-

ResearchGate. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link].

-

ResearchGate. (2021). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. [Link].

-

National Institutes of Health. (n.d.). Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate. [Link].

-

National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions. [Link].

-

MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link].

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link].

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link].

-

ResearchGate. (2001). (PDF) Malonates in Cyclocondensation Reactions. [Link].

-

National Institutes of Health. (2022). General method for the synthesis of enaminones via photocatalysis. [Link].

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link].

-

Royal Society of Chemistry. (n.d.). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link].

-

DergiPark. (n.d.). A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. [Link].

- Google Patents. (n.d.). CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene)

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. DSpace [repository.kaust.edu.sa]

- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents [mdpi.com]

- 9. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridine synthesis [organic-chemistry.org]

The Versatile Role of Diethyl 2-((p-tolylamino)methylene)malonate in Multicomponent Reactions: A Guide for Synthetic and Medicinal Chemists

Introduction: Unlocking Molecular Complexity with a Powerful Building Block

In the ever-evolving landscape of drug discovery and organic synthesis, the quest for efficient and modular strategies to construct complex molecular architectures is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a product that incorporates substantial portions of all the reactants, have emerged as a cornerstone of modern synthetic chemistry.[1][2] Their inherent atom and step economy, coupled with the ability to rapidly generate libraries of structurally diverse compounds, makes them an invaluable tool for medicinal chemists.

At the heart of many successful MCRs lies the judicious choice of starting materials. Diethyl 2-((p-tolylamino)methylene)malonate, a polarized enamine, stands out as a particularly versatile and powerful building block. Its unique electronic and structural features, characterized by a nucleophilic enamine carbon and an electrophilic double bond, allow it to participate in a wide array of chemical transformations, leading to the synthesis of a diverse range of biologically relevant heterocyclic scaffolds.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of Diethyl 2-((p-tolylamino)methylene)malonate in multicomponent reactions. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for the synthesis of key heterocyclic systems, and discuss the significance of the resulting compounds in medicinal chemistry.

Core Principles: The Reactivity of Diethyl 2-((p-tolylamino)methylene)malonate

The synthetic utility of Diethyl 2-((p-tolylamino)methylene)malonate in MCRs stems from its ambiphilic nature. The electron-donating p-toluidine moiety enhances the nucleophilicity of the β-carbon of the enamine system, making it susceptible to attack by various electrophiles. Conversely, the electron-withdrawing malonate ester groups render the double bond electron-deficient and prone to nucleophilic attack. This dual reactivity allows for a cascade of bond-forming events within a single reaction vessel.

Application Note 1: Synthesis of Polyhydroquinolines via a Four-Component Hantzsch-like Reaction

Background:

Polyhydroquinolines are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including calcium channel modulation, anticancer, and anti-inflammatory properties. The Hantzsch pyridine synthesis, a classic MCR, provides a convergent and efficient route to this important class of compounds.[3][4] By employing Diethyl 2-((p-tolylamino)methylene)malonate as a key component, a facile four-component reaction can be devised to access highly functionalized polyhydroquinolines.

Reaction Principle:

This reaction proceeds through a one-pot condensation of an aromatic aldehyde, dimedone, Diethyl 2-((p-tolylamino)methylene)malonate, and a nitrogen source, typically ammonium acetate. The reaction is often catalyzed by a Lewis or Brønsted acid, or can proceed under thermal, solvent-free conditions.[5]

Mechanistic Insights:

The reaction mechanism is thought to proceed through a series of interconnected steps. Initially, the aromatic aldehyde undergoes a Knoevenagel condensation with dimedone to form an α,β-unsaturated intermediate. Concurrently, Diethyl 2-((p-tolylamino)methylene)malonate can react with ammonium acetate to generate an enamine intermediate. A subsequent Michael addition of the enamine to the α,β-unsaturated ketone, followed by cyclization and dehydration, affords the final polyhydroquinoline product.

Workflow Diagram:

Caption: Workflow for the four-component synthesis of polyhydroquinolines.

Experimental Protocol:

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

-

Dimedone (1.0 mmol, 140.2 mg)

-

Diethyl 2-((p-tolylamino)methylene)malonate (1.0 mmol, 263.3 mg)

-

Ammonium acetate (1.2 mmol, 92.5 mg)

-

Ethanol (5 mL)

-

Catalyst (e.g., L-proline, 10 mol%)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), Diethyl 2-((p-tolylamino)methylene)malonate (1.0 mmol), ammonium acetate (1.2 mmol), and L-proline (10 mol%).

-

Add ethanol (5 mL) to the flask.

-

Stir the reaction mixture at reflux (approximately 80 °C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 5 mL).

-

Recrystallize the crude product from ethanol to afford the pure polyhydroquinoline derivative.

Data Summary:

| Entry | Aromatic Aldehyde | Catalyst | Time (h) | Yield (%) |

| 1 | Benzaldehyde | L-proline | 4 | 92 |

| 2 | 4-Chlorobenzaldehyde | L-proline | 4.5 | 95 |

| 3 | 4-Methoxybenzaldehyde | L-proline | 5 | 89 |

| 4 | 2-Naphthylaldehyde | L-proline | 6 | 85 |

Application Note 2: Three-Component Synthesis of Functionalized Acridinediones

Background: